molecular formula C11H10N2O B2635280 4-Benzoyl-1-methyl-1H-pyrazole CAS No. 92525-13-8

4-Benzoyl-1-methyl-1H-pyrazole

Cat. No.: B2635280
CAS No.: 92525-13-8
M. Wt: 186.214
InChI Key: YGZWBAHIQAMPQF-UHFFFAOYSA-N
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Description

4-Benzoyl-1-methyl-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry, agriculture, and materials science .

Biochemical Analysis

Cellular Effects

Other pyrazole derivatives have been found to have significant effects on various types of cells and cellular processes .

Molecular Mechanism

Pyrazoles are known to undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially influence its interactions with biomolecules and its overall effects at the molecular level.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzoyl-1-methyl-1H-pyrazole typically involves the condensation of 1,3-diketones with hydrazines. One common method includes the reaction of benzoylacetone with methylhydrazine under acidic or basic conditions to form the desired pyrazole derivative . The reaction can be catalyzed by various agents, including transition metals and organic catalysts, to improve yield and selectivity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to ensure high efficiency and purity of the final product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Benzoyl-1-methyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzoyl group enhances its reactivity and potential for forming diverse derivatives .

Properties

IUPAC Name

(1-methylpyrazol-4-yl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-13-8-10(7-12-13)11(14)9-5-3-2-4-6-9/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGZWBAHIQAMPQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92525-13-8
Record name 4-benzoyl-1-methyl-1H-pyrazole
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